molecular formula C19H18O2 B14453124 Ethyl 3-(anthracen-2-yl)propanoate CAS No. 75802-32-3

Ethyl 3-(anthracen-2-yl)propanoate

Cat. No.: B14453124
CAS No.: 75802-32-3
M. Wt: 278.3 g/mol
InChI Key: DFGILVUDJJNFND-UHFFFAOYSA-N
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Description

Ethyl 3-(anthracen-2-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, making it significant in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(anthracen-2-yl)propanoate typically involves the esterification of 3-(anthracen-2-yl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(anthracen-2-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to the corresponding acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Hydrolysis: 3-(anthracen-2-yl)propanoic acid and ethanol.

    Reduction: 3-(anthracen-2-yl)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(anthracen-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(anthracen-2-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The anthracene moiety can intercalate into DNA, potentially disrupting cellular processes and exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propanoate: Another ester with a furan ring instead of an anthracene ring.

    Ethyl 3-(pyridin-2-ylamino)propanoate: Contains a pyridine ring and an amino group.

Uniqueness

Ethyl 3-(anthracen-2-yl)propanoate is unique due to its anthracene moiety, which imparts specific chemical and physical properties

Properties

75802-32-3

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

ethyl 3-anthracen-2-ylpropanoate

InChI

InChI=1S/C19H18O2/c1-2-21-19(20)10-8-14-7-9-17-12-15-5-3-4-6-16(15)13-18(17)11-14/h3-7,9,11-13H,2,8,10H2,1H3

InChI Key

DFGILVUDJJNFND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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